MMP13-IN-3 is a compound designed as an inhibitor of matrix metalloproteinase 13, which plays a significant role in the degradation of extracellular matrix components, particularly type II collagen. This enzyme is implicated in various pathological conditions, including arthritis and cancer metastasis. The development of MMP13-IN-3 stems from the need to create selective inhibitors that can modulate the activity of MMP13 without affecting other matrix metalloproteinases.
MMP13-IN-3 was developed through structure-based design methodologies, leveraging insights from X-ray crystallographic studies of MMP13 and its interactions with known inhibitors. The research involved institutions such as the Scripps Research Institute and the University of Texas Health Science Center, focusing on optimizing the compound's selectivity and potency against MMP13.
MMP13-IN-3 belongs to the class of small molecule inhibitors specifically targeting matrix metalloproteinases. It is categorized under synthetic organic compounds designed for therapeutic applications in inflammatory diseases and cancer.
The synthesis of MMP13-IN-3 involves several key steps:
The synthesis typically employs techniques such as:
MMP13-IN-3 has a complex molecular structure characterized by:
The molecular formula and weight are crucial for understanding its pharmacokinetic properties. Specific structural data can include bond lengths, angles, and torsional parameters derived from computational modeling.
MMP13-IN-3 undergoes specific interactions with MMP13, primarily through:
The kinetics of inhibition can be analyzed using assays that measure enzyme activity in the presence of varying concentrations of MMP13-IN-3, allowing for determination of IC50 values and other kinetic parameters.
The mechanism by which MMP13-IN-3 exerts its inhibitory effects involves:
Quantitative data from enzyme assays can demonstrate the efficacy of MMP13-IN-3 in reducing collagenase activity compared to untreated controls.
MMP13-IN-3 exhibits:
Key chemical properties include:
Relevant data may include logP values indicating lipophilicity and solubility metrics obtained through experimental methods.
MMP13-IN-3 has significant potential applications in scientific research and therapeutic development:
Matrix Metalloproteinase-13 (MMP-13, collagenase-3) is a zinc-dependent endopeptidase with exceptional proteolytic activity against fibrillar collagens—particularly types I, II, and III—which constitute the structural backbone of connective tissues. Its canonical function involves cleaving the triple-helical domains of these collagens at specific sites, generating fragments susceptible to further degradation by gelatinases (e.g., MMP-2, MMP-9). This activity is indispensable for physiological ECM turnover during development, wound healing, and tissue repair. For example, MMP-13 is critical for endochondral ossification, where it remodels hypertrophic cartilage templates into bone [8]. Similarly, in skin repair, MMP-13 facilitates fibroblast-mediated collagen contraction and angiogenesis [3]. However, dysregulated MMP-13 expression disrupts ECM homeostasis. Its overexpression leads to uncontrolled collagen degradation, destabilizing tissue architecture in joints, blood vessels, and neural tissues. In stroke models, MMP-13 exhibits dual roles: acute exacerbation of blood-brain barrier damage versus pro-angiogenic functions during recovery [5].
Table 1: Key Pathological and Physiological Roles of MMP-13
Context | Function | Consequence |
---|---|---|
Osteoarthritis | Degrades type II collagen in articular cartilage | Cartilage erosion, loss of joint function [1] [6] |
Cancer Metastasis | Cleaves collagen I in basement membranes; releases VEGF-A from stromal cells | Tumor angiogenesis, invasion [2] [4] |
Bone Regeneration | Remodels hypertrophic cartilage during endochondral ossification | Delayed callus remodeling in MMP13−/− mice [8] |
Neurorepair (Post-Stroke) | Promotes vascular remodeling and neuroblast migration | Enhanced recovery in chronic phase [5] |
MMP-13 is a principal driver of osteoarthritis (OA) pathology. It is overexpressed in early OA chondrocytes, where it selectively degrades type II collagen—the primary structural component of articular cartilage. This disrupts the collagen network, enabling aggrecan loss and progressive joint destruction [1] [6]. In cancer, MMP-13 is upregulated in tumor cells and associated fibroblasts, facilitating invasion and metastasis. It directly cleaves ECM barriers and indirectly promotes angiogenesis by releasing VEGF-A from stromal cells [2] [4]. Clinically, MMP-13 correlates with increased microvessel density in tumors and poor prognosis. Though less extensively documented in the provided sources, MMP-13 contributes to atherosclerosis by destabilizing fibrous caps in atherosclerotic plaques via collagen I/III degradation, increasing rupture risk.
MMP-13 possesses unique structural features enabling its potent collagenolytic activity. Its catalytic domain contains a deep hydrophobic S1′ pocket (residues 245–253), formed by a flexible "Ω-loop" [1] [4]. This pocket accommodates bulky residues in collagen substrates, conferring specificity. Unlike shallow S1′ pockets in MMP-1 or MMP-7, MMP-13’s deep pocket allows selective inhibitor design. Additionally, MMP-13 cleaves non-collagen substrates like aggrecan, osteonectin, and perlecan, amplifying its impact on ECM integrity [3] [7]. Its ability to activate other MMPs (e.g., pro-MMP-9) positions it as a "master regulator" in proteolytic cascades [4].
Table 2: Substrate Specificity and Functional Domains of MMP-13
Structural Domain | Function | Role in Specificity |
---|---|---|
Catalytic Domain | Zinc-dependent proteolysis | Contains S1′ pocket (Ω-loop) for selective substrate/inhibitor binding |
Hemopexin Domain | Substrate recognition (e.g., collagen) | Essential for triple-helical collagen degradation [1] |
Hinge Region | Connects catalytic and hemopexin domains | Allows conformational flexibility during substrate engagement |
MMP-13 is minimally expressed in healthy adult tissues but is markedly induced in disease states. In OA, inflammatory cytokines (IL-1β, TNF-α) and mechanical stress upregulate MMP-13 via transcription factors (AP-1, NF-κB, HIF-2α) [6]. Epigenetic modifications (DNA hypomethylation) and non-coding RNAs further dysregulate its expression in early OA [6]. Tumors exploit oncogenic signaling (e.g., ETV4, sLZIP) to overexpress MMP-13, correlating with metastatic potential [4]. This pathological overexpression, coupled with its low basal expression, makes MMP-13 an attractive therapeutic target with potentially reduced off-tissue effects.
Early MMP inhibitors (e.g., batimastat, marimastat) were broad-spectrum hydroxamates chelating the catalytic zinc ion. Though effective preclinically, they failed clinically due to musculoskeletal toxicity (e.g., tendonitis) from inhibition of anti-target MMPs (e.g., MMP-1, MMP-14) [1] [6]. This underscored the necessity for selective inhibition. Subsequent generations exploited differences in S1′ pocket depth:
Table 3: Evolution of MMP Inhibitors Focusing on Selectivity Challenges
Generation | Representative Agents | Key Mechanism | Limitations |
---|---|---|---|
First (Broad) | Batimastat, Marimastat | Zinc-chelating hydroxamates | Musculoskeletal toxicity (MMP-1 inhibition) |
Second (Semi-Selective) | Prinomastat | Modified zinc binders + S1′ occupancy | Limited clinical efficacy (off-target effects) |
Third (Selective) | MMP13-IN-3* | Deep S1′ pocket engagement | High selectivity for MMP-13 demonstrated preclinically |
Note: MMP13-IN-3 is a representative selective inhibitor; structural details are proprietary.
Despite advances, achieving absolute specificity remains challenging due to high homology among MMP catalytic domains. Current priorities include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7